1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone
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Overview
Description
1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H5BrF3NO and a molecular weight of 268.03 g/mol . It is primarily used as a building block in chemical synthesis and is known for its high purity and stability . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a pyridine ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of 1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-6-(trifluoromethyl)pyridine and ethanone derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form carbon-carbon bonds.
Scientific Research Applications
1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone can be compared with other similar compounds:
Properties
IUPAC Name |
1-[5-bromo-6-(trifluoromethyl)pyridin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c1-4(14)5-2-6(9)7(13-3-5)8(10,11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRBNYNQUIOTBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(N=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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